molecular formula C19H16F3N3O5S B292576 Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-(trifluoromethyl)anilino]acetate

Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-(trifluoromethyl)anilino]acetate

Cat. No. B292576
M. Wt: 455.4 g/mol
InChI Key: BDUWSJIMUFLVCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-(trifluoromethyl)anilino]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-(trifluoromethyl)anilino]acetate is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of enzymes involved in the biosynthesis of DNA and RNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-(trifluoromethyl)anilino]acetate have been studied in vitro and in vivo. The compound has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal strains. It has also been shown to exhibit low toxicity in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-(trifluoromethyl)anilino]acetate in lab experiments include its high potency, low toxicity, and ease of synthesis. However, the compound has limitations in terms of its solubility and stability, which may affect its efficacy in certain applications.

Future Directions

There are several future directions for research on Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-(trifluoromethyl)anilino]acetate. These include investigating its potential as a therapeutic agent for the treatment of cancer, bacterial and fungal infections, and other diseases. Further studies are also needed to understand its mechanism of action and optimize its synthesis method to improve its efficacy and stability. Additionally, the compound's potential as a fluorescent probe for the detection of metal ions can be explored further.
In conclusion, Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-(trifluoromethyl)anilino]acetate is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the compound's potential and optimize its use in various applications.

Synthesis Methods

The synthesis of Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-(trifluoromethyl)anilino]acetate involves the reaction of 5-(2-furyl)-1,3,4-oxadiazole-2-thiol with 3-(trifluoromethyl)aniline and ethyl chloroacetate in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained in good yields. The synthesis method has been optimized to improve the yield and purity of the product.

Scientific Research Applications

Ethyl [({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-(trifluoromethyl)anilino]acetate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. The compound has been shown to exhibit significant antimicrobial and antitumor activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C19H16F3N3O5S

Molecular Weight

455.4 g/mol

IUPAC Name

ethyl 2-[N-[2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]-3-(trifluoromethyl)anilino]acetate

InChI

InChI=1S/C19H16F3N3O5S/c1-2-28-16(27)10-25(13-6-3-5-12(9-13)19(20,21)22)15(26)11-31-18-24-23-17(30-18)14-7-4-8-29-14/h3-9H,2,10-11H2,1H3

InChI Key

BDUWSJIMUFLVCT-UHFFFAOYSA-N

SMILES

CCOC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)C(=O)CSC2=NN=C(O2)C3=CC=CO3

Canonical SMILES

CCOC(=O)CN(C1=CC=CC(=C1)C(F)(F)F)C(=O)CSC2=NN=C(O2)C3=CC=CO3

Origin of Product

United States

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